1,1'-(((Ethane-1,2-diylbis(oxy))bis(4,1-phenylene))bis(methylene))bis(4-(dimethylamino)pyridin-1-ium) bromide, also known as EB-3D, is a symmetrical synthetic compound developed as a choline kinase α1 (ChoKα1) inhibitor. [, ] It has demonstrated potent antiproliferative activity against various cancer cell lines in vitro and in vivo, making it a promising candidate for further development as an anticancer agent. [, , , , ]
EB-3D is a synthetic compound that has garnered attention in the field of medicinal chemistry and drug design due to its unique three-dimensional molecular structure. This compound is classified as a small molecule, which is significant in the development of pharmaceuticals. The exploration of EB-3D's properties and potential applications is ongoing, with research focusing on its interactions with biological targets.
The compound EB-3D is primarily derived from studies involving the Protein Data Bank and DrugBank, where it has been analyzed for its structural and functional characteristics. The data available from these repositories provide insights into the molecular interactions and conformations of EB-3D, which are crucial for understanding its biological activity.
EB-3D can be classified based on its molecular structure and biological activity. It falls under the category of small organic molecules, specifically designed to interact with protein targets. Its classification is essential for understanding its pharmacological profile and potential therapeutic applications.
The synthesis of EB-3D typically involves several steps that may include:
The synthesis may involve advanced techniques such as:
The three-dimensional structure of EB-3D is characterized by specific geometric arrangements that influence its biological activity. The compound's conformation can be analyzed using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy.
Data from structural analyses indicate that EB-3D possesses a defined spatial configuration that facilitates its interaction with target proteins. Parameters such as bond lengths, angles, and torsional angles are critical in determining how EB-3D fits into binding sites on proteins.
EB-3D undergoes various chemical reactions that can modify its structure and enhance its biological activity. Common reactions include:
The kinetics and thermodynamics of these reactions are essential for understanding how EB-3D behaves under physiological conditions. Reaction mechanisms need to be elucidated to predict how modifications might affect its efficacy.
The mechanism of action for EB-3D typically involves binding to specific protein targets, leading to a modulation of biological pathways. This interaction can result in:
Experimental data from binding assays and cellular studies provide insights into the potency and selectivity of EB-3D towards its targets. These studies often utilize techniques such as surface plasmon resonance or fluorescence polarization to quantify binding interactions.
EB-3D exhibits specific physical properties that are crucial for its application in drug design:
Chemical properties such as stability under different pH conditions, reactivity towards nucleophiles or electrophiles, and thermal stability are critical for predicting how EB-3D will behave in biological systems.
Relevant analytical techniques include:
EB-3D has potential applications in various scientific fields:
The ongoing research into EB-3D aims to fully characterize its properties and explore its potential uses in medicine and biotechnology, thereby contributing to advancements in drug discovery and development.
Choline kinase alpha (ChoKα) is a cytosolic enzyme that catalyzes the phosphorylation of choline to phosphocholine (PCho), the first committed step in the Kennedy pathway for phosphatidylcholine (PC) biosynthesis. In cancer, ChoKα is frequently overexpressed and hyperactivated, leading to elevated PCho levels—a metabolic hallmark termed the "cholinic phenotype." This phenotype is observed in diverse aggressive malignancies, including breast, lung, colorectal, ovarian, and hematological cancers [2] [7]. ChoKα overexpression correlates with advanced tumor grade, metastasis, and poor clinical outcomes. For example, in breast cancer, ChoKα overexpression is associated with estrogen receptor-negative (ER⁻) status and increased invasiveness [7]. Mechanistically, ChoKα supports oncogenesis by:
Genetic silencing of CHKA (encoding ChoKα) reduces tumor growth and sensitizes cancer cells to chemotherapy, validating its therapeutic relevance [2] [7].
Table 1: Cancer Types Associated with ChoKα Overexpression
Cancer Type | Clinical Association | Reference |
---|---|---|
Breast cancer | ER⁻ status, invasiveness, drug resistance | [7] |
T-cell leukemia | Proliferation and survival of primary T-ALL cells | [3] |
Hepatocellular carcinoma | Tumor progression and poor prognosis | [5] |
Lung adenocarcinoma | Metastasis and reduced survival | [7] |
Colorectal cancer | 5-FU resistance and aggressiveness | [7] |
EB-3D (CAS 1839150-63-8) is a symmetrical biscationic inhibitor specifically designed to target ChoKα. Its chemical structure consists of two pyridinium rings linked by a 1,2-dioxyethane-bridged phenolic spacer, yielding the molecular formula C₃₀H₃₆Br₂N₄O₂ and a molecular weight of 644.44 g/mol [1] [6]. Key biochemical characteristics include:
Compared to earlier ChoKα inhibitors (e.g., MN58b or RSM932A), EB-3D’s optimized polarity enhances bioavailability and reduces off-target effects [7].
Table 2: Biochemical Profile of EB-3D vs. Other ChoKα Inhibitors
Property | EB-3D | MN58b | RSM932A |
---|---|---|---|
IC₅₀ for ChoKα | 1 μM | ~10 μM | ~5 μM |
Solubility in Water | ≥9.09 mg/mL | Low | Moderate |
Specificity | High for ChoKα | Moderate | High |
Molecular Weight | 644.44 g/mol | 581.51 g/mol | 669.60 g/mol |
Aberrant lipid metabolism is a core hallmark of cancer, driving membrane synthesis, energy storage, and signal transduction. EB-3D exploits this dependency through multi-faceted mechanisms:
Table 3: Metabolic and Anticancer Effects of EB-3D
Biological Effect | Experimental Evidence | Outcome |
---|---|---|
PCho reduction | 50% decrease in MDA-MB-231 cells (48 h; 1 μM) | Impaired membrane synthesis |
AMPK/mTOR pathway modulation | Phosphorylation of AMPK (T172) and ACC (S79); mTORC1 inhibition | Cell cycle arrest, senescence |
Lipid metabolism interference | 31% reduction in PC in HepG2 cells (30 μM; 48 h) | Dysregulated cholesterol/DAG |
Antiproliferative activity | GI₅₀ = 0.9–478.8 nM in T-leukemia cell lines | Apoptosis induction |
Antimetastatic action | >50% reduction in lung metastases (mouse model; 2.5 mg/kg) | Suppressed cell migration |
The precision of EB-3D in targeting cancer-specific lipid dependencies underscores its potential as a next-generation therapeutic agent, particularly for malignancies with documented ChoKα overexpression [2] [5] [7].
Compound Names Mentioned: EB-3D, MN58b, RSM932A, Hemicholinium-3.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7